molecular formula C2H5Cl2OP B073183 Ethyl dichlorophosphite CAS No. 1498-42-6

Ethyl dichlorophosphite

Cat. No.: B073183
CAS No.: 1498-42-6
M. Wt: 146.94 g/mol
InChI Key: PVCINRPAXRJLEP-UHFFFAOYSA-N
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Description

Ethyl dichlorophosphite is an organophosphorus compound with the chemical formula C₂H₅Cl₂OP. It is a colorless to pale yellow liquid that is highly reactive and used primarily as an intermediate in organic synthesis. The compound is known for its utility in the preparation of various phosphorus-containing compounds.

Mechanism of Action

Mode of Action

It is often used in the synthesis of other compounds, suggesting that it may interact with various molecules to form new products .

Action Environment

The action, efficacy, and stability of Ethyl dichlorophosphite can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dichlorophosphite can be synthesized through the reaction of phosphorus trichloride with ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

PCl3+C2H5OHC2H5OPCl2+HCl\text{PCl}_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{OPCl}_2 + \text{HCl} PCl3​+C2​H5​OH→C2​H5​OPCl2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to maximize yield and purity. The process often includes steps such as distillation to separate the desired product from by-products and unreacted starting materials.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles such as alcohols, amines, and thiols.

    Oxidation Reactions: The compound can be oxidized to form ethyl dichlorophosphate, which has the formula C₂H₅Cl₂O₂P.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as ethyl phosphorothioates, ethyl phosphoramidates, and ethyl phosphorates can be formed.

    Oxidation Products: Ethyl dichlorophosphate is a major product of oxidation reactions.

Scientific Research Applications

Ethyl dichlorophosphite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds, including pesticides, flame retardants, and plasticizers.

    Biology: The compound is used in the synthesis of nucleotide analogs and other biologically active molecules.

    Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Methyl dichlorophosphite (C₁H₃Cl₂OP): Similar in structure but with a methyl group instead of an ethyl group.

    Diethyl chlorophosphate (C₄H₁₀ClO₃P): Contains two ethyl groups and one chlorine atom.

    Phenyl dichlorophosphite (C₆H₅Cl₂OP): Contains a phenyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific reactivity and the types of products it can form. Its ethyl group provides distinct steric and electronic properties compared to similar compounds, making it suitable for specific synthetic applications.

Properties

IUPAC Name

dichloro(ethoxy)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl2OP/c1-2-5-6(3)4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCINRPAXRJLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164383
Record name Ethyl dichlorophosphite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498-42-6
Record name Phosphorodichloridous acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1498-42-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl dichlorophosphite
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Record name Ethyl dichlorophosphite
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Record name Ethyl dichlorophosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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